5-Chloro-2-(4-chlorophenoxy)-4,6-dimethylpyridine-3-carbonitrile
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Overview
Description
5-Chloro-2-(4-chlorophenoxy)-4,6-dimethylpyridine-3-carbonitrile is a chemical compound known for its unique structure and properties. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
The synthesis of 5-Chloro-2-(4-chlorophenoxy)-4,6-dimethylpyridine-3-carbonitrile typically involves the reaction of 4-chlorophenol with 5-chloro-4,6-dimethylpyridine-3-carbonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.
Chemical Reactions Analysis
5-Chloro-2-(4-chlorophenoxy)-4,6-dimethylpyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Chloro-2-(4-chlorophenoxy)-4,6-dimethylpyridine-3-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(4-chlorophenoxy)-4,6-dimethylpyridine-3-carbonitrile involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, which can disrupt various biological pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
5-Chloro-2-(4-chlorophenoxy)-4,6-dimethylpyridine-3-carbonitrile can be compared with similar compounds like 5-Chloro-2-(4-chlorophenoxy)phenol and 5-Chloro-2-(2,4-dichlorophenoxy)phenol. These compounds share structural similarities but differ in their chemical properties and reactivity. The unique structure of this compound makes it particularly useful in specific research applications, setting it apart from its analogs.
Properties
IUPAC Name |
5-chloro-2-(4-chlorophenoxy)-4,6-dimethylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O/c1-8-12(7-17)14(18-9(2)13(8)16)19-11-5-3-10(15)4-6-11/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQTXJCYUVHLPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)OC2=CC=C(C=C2)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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